molecular formula C13H23F3N2O3S B2757360 3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034204-74-3

3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2757360
CAS No.: 2034204-74-3
M. Wt: 344.39
InChI Key: IHVWCSMEFZDSNO-UHFFFAOYSA-N
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Description

The compound “3,3,3-trifluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propane-1-sulfonamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . This compound is part of a larger class of trifluoromethyl-containing compounds, which have been found to exhibit numerous pharmacological activities .


Synthesis Analysis

The synthesis of this compound could involve the reaction of tetrahydrofuran and 3,3,3-trifluoropropene . This reaction can produce a series of compounds with one to four trifluoropropyl side chains linked to tetrahydrofuran . The principal product of this reaction is tetrahydro-2-(3,3,3-trifluoropropyl)furan .

Scientific Research Applications

Sulfonamides as Terminators in Cyclizations

Sulfonamides, including compounds similar to the one , are utilized as novel terminators of cationic cyclizations. These cyclizations are crucial for the efficient formation of polycyclic systems, indicating the compound's utility in synthesizing complex organic structures. For instance, triflic acid catalyzes cyclisation of homoallylic sulfonamides to pyrrolidines, demonstrating a preference in forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).

Triflamides and Triflimides in Organic Chemistry

Triflamides and triflimides, closely related to the queried compound, are extensively used in organic chemistry due to their high NH-acidity, catalytic activity, and specific chemical properties. They serve as efficient catalysts or additives in numerous reactions, including cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions. Their strong electron-withdrawing properties and low nucleophilicity make them valuable in a variety of organic reactions, highlighting their role as sources of nitrogen in C-amination (sulfonamidation) reactions (Moskalik & Astakhova, 2022).

Synthesis of Highly Substituted Trifluoromethyl Sulfuranes

Compounds like the one are instrumental in the synthesis of highly substituted trifluoromethyl sulfuranes. These sulfuranes undergo reductive defluorination with nitrogen- or oxygen-containing nucleophiles, demonstrating the compound's versatility in synthesizing sulfur(VI)-containing compounds from various nitrogen bases and alcohols. This reactivity is crucial for developing new materials with specific chemical properties (Gupta & Shreeve, 1987).

Polymerization Initiators

The related triflates and sulfonamides serve as initiators in the polymerization processes, such as the group transfer polymerization of methyl acrylate. These initiators are fundamental in controlling the molecular weight and dispersion indices of polymers, showcasing the compound's application in material science and engineering (Schubert & Bandermann, 1989).

Properties

IUPAC Name

3,3,3-trifluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O3S/c14-13(15,16)4-8-22(19,20)17-9-11-1-5-18(6-2-11)12-3-7-21-10-12/h11-12,17H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVWCSMEFZDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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